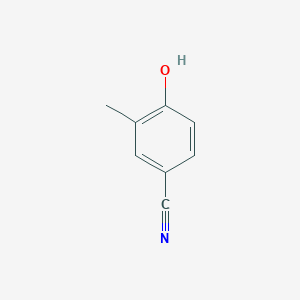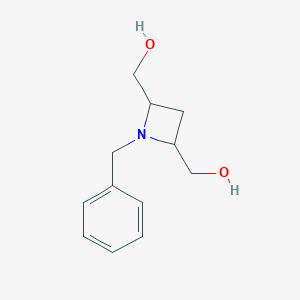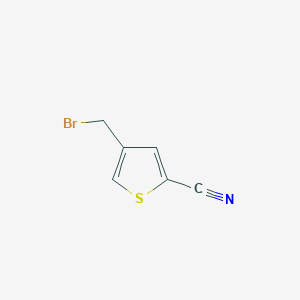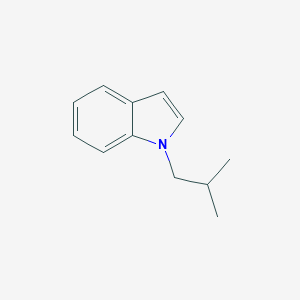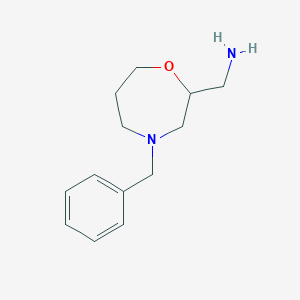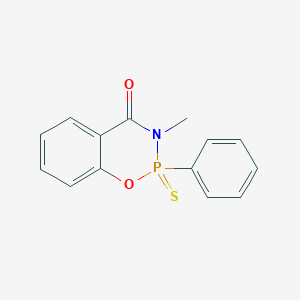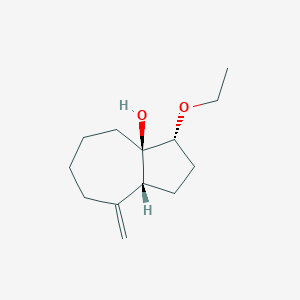
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) is a naturally occurring compound that has been studied for its potential application in various scientific fields. This compound has been found to possess unique properties that make it a promising candidate for research in fields such as chemistry, biology, and pharmacology.
Mécanisme D'action
The mechanism of action of 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) is not fully understood. However, studies have shown that this compound possesses anti-inflammatory and anti-cancer properties. It is believed that the anti-inflammatory properties of this compound are due to its ability to inhibit the production of pro-inflammatory cytokines. The anti-cancer properties of this compound are believed to be due to its ability to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) possesses various biochemical and physiological effects. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to possess analgesic and anti-nociceptive properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) in lab experiments include its unique properties, its potential as a drug candidate, and its availability. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and procedures for its synthesis and purification.
Orientations Futures
There are many future directions for research on 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI). Some potential areas of research include the synthesis of new derivatives of this compound, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its potential as a natural product for use in cosmetics and personal care products. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis method of 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) involves the use of various chemical reagents and procedures. The most common method for synthesizing this compound involves the reaction of azulene with ethyl diazoacetate in the presence of a catalyst such as copper (I) iodide. The reaction produces a mixture of products, which are then separated and purified using column chromatography.
Applications De Recherche Scientifique
The unique properties of 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) make it a promising candidate for research in various scientific fields. This compound has been studied for its potential application in fields such as chemistry, biology, and pharmacology. In chemistry, this compound has been used as a starting material for the synthesis of various other compounds. In biology, this compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
197715-73-4 |
|---|---|
Nom du produit |
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) |
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
(3R,3aR,8aR)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol |
InChI |
InChI=1S/C13H22O2/c1-3-15-12-8-7-11-10(2)6-4-5-9-13(11,12)14/h11-12,14H,2-9H2,1H3/t11-,12-,13-/m1/s1 |
Clé InChI |
LTHULHUYOLSIJI-JHJVBQTASA-N |
SMILES isomérique |
CCO[C@@H]1CC[C@H]2[C@@]1(CCCCC2=C)O |
SMILES |
CCOC1CCC2C1(CCCCC2=C)O |
SMILES canonique |
CCOC1CCC2C1(CCCCC2=C)O |
Synonymes |
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



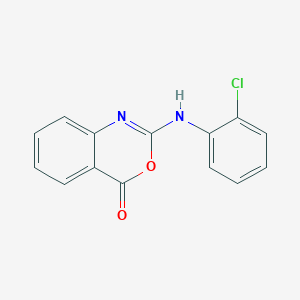
![1,2-Benzenedicarbonitrile, 3-[2-methyl-1-(1-methylethyl)propoxy]-](/img/structure/B189980.png)
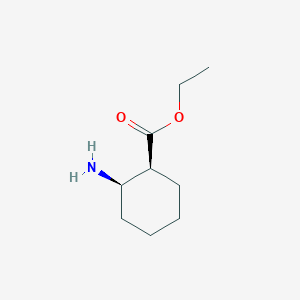
![Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B189986.png)
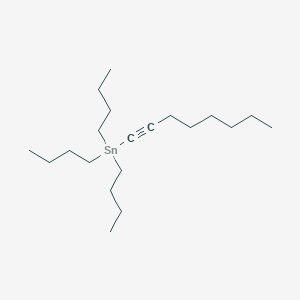
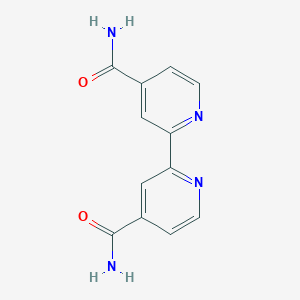
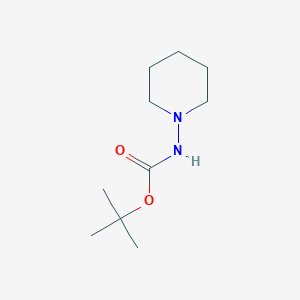
![5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B190003.png)
